

Physical and chemical properties of Fulvestrant-d3

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Compound of Interest

Compound Name: Fulvestrant-d3

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An In-depth Technical Guide to the Physical and Chemical Properties of **Fulvestrant-d3**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **Fulvestrant-d3**, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. This document is intended to serve as a technical resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical applications.

Core Physical and Chemical Properties

Fulvestrant-d3 is a stable, isotopically labeled form of Fulvestrant, primarily utilized as an internal standard in quantitative bioanalytical assays.^{[1][2]} Its physical and chemical characteristics are crucial for its application in experimental settings.

General Properties

Property	Value	Reference
Chemical Name	(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,16,17-d3-3,17-diol	[3]
Synonyms	Faslodex-d3, ICI 182780-d3, ZD 9238-d3, ZM 182780-d3	[4][5]
Appearance	White to off-white solid	[4]
Purity	≥99% deuterated forms (d1-d3)	

Molecular and Spectroscopic Data

Property	Value	Reference
Molecular Formula	C ₃₂ H ₄₄ D ₃ F ₅ O ₃ S	[4][5][6]
Molecular Weight	609.79 g/mol	[3][4][5][6]
Unlabeled CAS Number	129453-61-8	[3][4][5]
UV/Vis. λ _{max}	282 nm	[7]

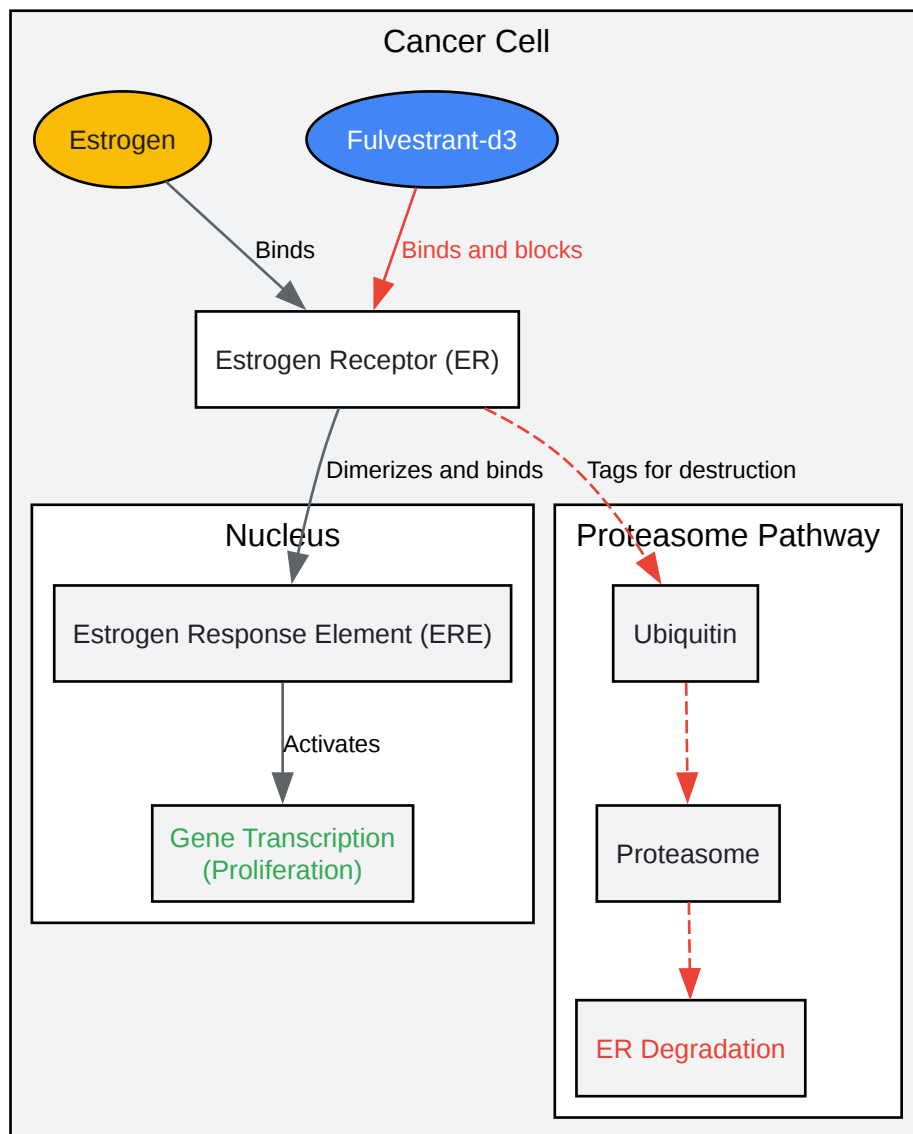
Physicochemical Properties

Property	Value	Reference
Melting Point	104-106°C (for unlabeled Fulvestrant)	[8][9]
Boiling Point	674.8±55.0 °C (Predicted for unlabeled Fulvestrant)	[8][9]
Solubility	DMF: 25 mg/mL DMSO: 20 mg/mL Ethanol: 25 mg/mL Water: Insoluble	[10]
Storage	-20°C	
Stability	≥ 4 years	[1]

Mechanism of Action: Estrogen Receptor Degradation

Fulvestrant is a selective estrogen receptor (ER) antagonist with a unique mechanism that distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.[11] It binds to the estrogen receptor with high affinity, inducing a conformational change that impairs receptor dimerization and interaction with DNA.[11] This action prevents the transcription of estrogen-responsive genes responsible for cell proliferation.[11] Furthermore, Fulvestrant promotes the accelerated degradation of the estrogen receptor through the ubiquitin-proteasome pathway, leading to a significant reduction in the number of available estrogen receptors on cancer cells.[11][12][13] This dual action of blocking receptor function and promoting receptor degradation results in a comprehensive blockade of estrogen signaling.[11]

Mechanism of Action of Fulvestrant

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Mechanism of Action of Fulvestrant

Experimental Protocols

This section details the methodologies for key experiments involving **Fulvestrant-d3**, including its analysis by chromatography and spectroscopy, and its primary application in bioanalytical workflows.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated RP-HPLC method is essential for the determination of Fulvestrant in pharmaceutical formulations.[\[14\]](#)[\[15\]](#)

- Instrumentation: A standard HPLC system equipped with a UV/PDA detector.[\[14\]](#)
- Stationary Phase: Zorbax XDB C18 column (150 × 4.6 mm, 3.5 µm) or equivalent.[\[15\]](#)
- Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and methanol. For example:
 - Mobile Phase A: Water:Acetonitrile:Methanol (410:320:270 v/v/v)[\[15\]](#)
 - Mobile Phase B: Acetonitrile:Methanol:Water (490:410:100 v/v/v)[\[15\]](#)
- Flow Rate: 2 mL/min[\[15\]](#)
- Detection: UV detection at 225 nm.[\[14\]](#)[\[15\]](#)
- Sample Preparation:
 - Accurately weigh and dissolve the Fulvestrant standard or sample in a suitable diluent (e.g., a mixture of the mobile phase components).
 - For injections, the sample can be directly diluted with the diluent.[\[14\]](#)
 - Filter the final solution through a 0.22 µm membrane filter before injection.[\[14\]](#)
- Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[\[14\]](#)[\[15\]](#) Linearity is typically established in a range such as 80-120 µg/mL.[\[15\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation and determination of isotopic enrichment of **Fulvestrant-d3**.

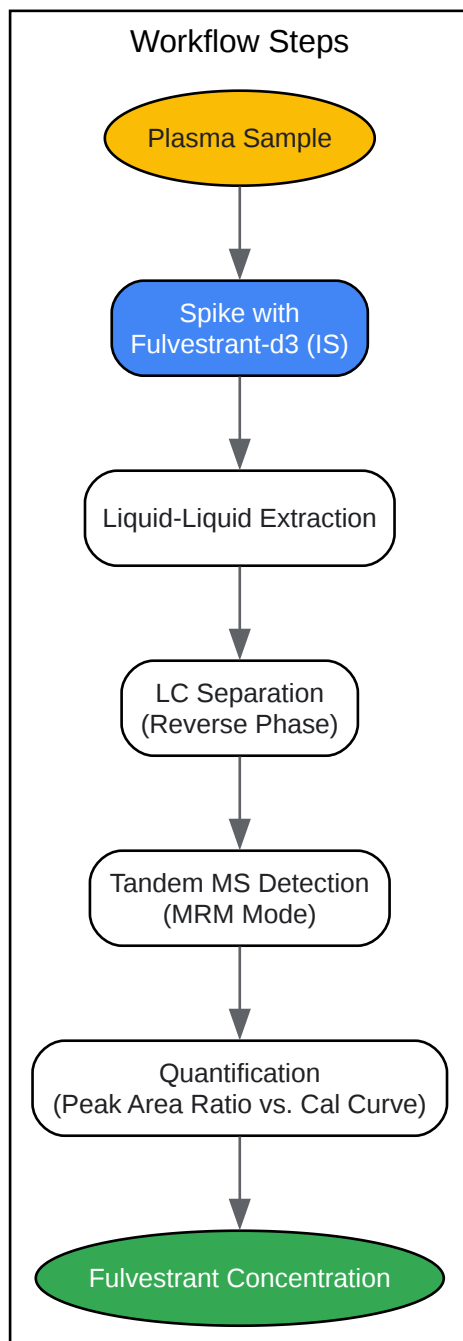
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).[16]
- Sample Preparation:
 - Dissolve 5-25 mg of **Fulvestrant-d3** in 0.6-0.7 mL of a suitable solvent in a secondary vial. [17]
 - Transfer the solution to an NMR tube using a glass Pasteur pipette.[17]
 - Ensure no solid particles are present; filter if necessary.[17]
- Solvent Selection:
 - For ^1H NMR, a standard deuterated solvent (e.g., Chloroform-d, DMSO-d6) is used. The deuterium signals from **Fulvestrant-d3** will not be observed.[17][18]
 - For ^2H (Deuterium) NMR, a non-deuterated solvent (e.g., pure H_2O , DMSO) is used to observe the deuterium signals directly, which is particularly useful for highly deuterated compounds.[16]
- Data Acquisition:
 - Acquire the spectrum with appropriate parameters for the nucleus being observed.
 - For ^2H NMR, a longer acquisition time may be needed to achieve a good signal-to-noise ratio due to the low magnetogyric ratio of deuterium.[16]
- Data Analysis:
 - The resulting spectrum is used for structural verification and to confirm the positions of deuterium labeling.
 - Quantitative ^2H NMR can be used to determine the deuterium enrichment percentage.[16]

Bioanalytical Workflow using LC-MS/MS

Fulvestrant-d3 is widely used as an internal standard for the quantification of Fulvestrant in biological matrices like plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][19]

- Objective: To accurately measure the concentration of Fulvestrant in a biological sample.
- Methodology:
 - Sample Preparation: A known amount of **Fulvestrant-d3** (internal standard) is spiked into the plasma sample.
 - Extraction: The analyte (Fulvestrant) and the internal standard are extracted from the plasma using liquid-liquid extraction.[19]
 - Chromatographic Separation: The extracted sample is injected into an LC system, where Fulvestrant and **Fulvestrant-d3** are separated from other matrix components on a reverse-phase column (e.g., YMC Pack ODS-AM, 150mm x 4.6mm x 5µm).[2] The mobile phase is typically a mixture of an aqueous buffer (e.g., 2mM Ammonium acetate) and an organic solvent (e.g., Methanol).[2]
 - Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer operating in a negative ion mode.[2] Specific ion transitions are monitored for both Fulvestrant and **Fulvestrant-d3** (e.g., m/z 605.5 → 427.5 for Fulvestrant and m/z 608.5 → 430.5 for **Fulvestrant-d3**).[2]
 - Quantification: The concentration of Fulvestrant is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[19]

Bioanalytical Workflow for Fulvestrant Quantification

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